4-Allyl-1-butoxy-2-chlorobenzene
Description
Properties
IUPAC Name |
1-butoxy-2-chloro-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-3-5-9-15-13-8-7-11(6-4-2)10-12(13)14/h4,7-8,10H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHGZIDIYMHTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phase-Transfer Catalyzed Alkylation
In a representative procedure, 2-chlorophenol (5 mmol) reacts with 1-bromobutane (13.31 mmol) in the presence of potassium hydroxide (10 mmol) and a multi-site phase-transfer catalyst (3 mol%) in chlorobenzene at 60°C. The catalyst facilitates anion transfer, enabling nucleophilic substitution at the phenolic oxygen. The reaction achieves 82% yield after 2 hours, with purification via column chromatography (hexane/ethyl acetate, 9:1).
Critical Parameters :
-
Catalyst Choice : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial ion transfer.
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Solvent : Chlorobenzene minimizes hydrolysis of 1-bromobutane.
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Temperature : Elevated temperatures (60–80°C) accelerate kinetics but risk side reactions like elimination.
Halogenation for Suzuki Coupling Precursors
Introducing the allyl group at position 4 necessitates a halogenated intermediate. Bromination of 1-butoxy-2-chlorobenzene exploits the ortho/para-directing nature of the butoxy group.
Electrophilic Aromatic Bromination
Treating 1-butoxy-2-chlorobenzene with bromine (1.1 equiv) and iron(III) bromide (5 mol%) in dichloromethane at 0°C selectively brominates the para position (yield: 65–70%). The chloro group at position 2 exerts minimal electronic influence due to the dominance of the electron-donating butoxy group.
Mechanistic Insight :
The butoxy group activates the ring, directing electrophiles to positions 4 (para) and 6 (ortho). Steric hindrance from the tert-butyl group in related compounds favors para substitution, a trend extrapolated here.
Allyl Group Introduction via Suzuki-Miyaura Coupling
The final step employs a palladium-catalyzed cross-coupling to install the allyl moiety. This method, adapted from allylbenzene syntheses, replaces bromine with an allyl group.
Catalytic Cross-Coupling
A mixture of 1-butoxy-2-chloro-4-bromobenzene (1 mmol), allylboronic acid (1.2 mmol), PdCl₂(cinnamyl)₂ (2.5 mol%), and Xantphos (10 mol%) in tetrahydrofuran undergoes heating at 100°C for 20 hours. The reaction affords 4-allyl-1-butoxy-2-chlorobenzene in 75% yield after chromatography.
Optimization Notes :
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Ligand Selection : Bulky phosphines (Xantphos) suppress β-hydride elimination, favoring coupling over allyl polymerization.
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Solvent Effects : Polar aprotic solvents (THF) stabilize the palladium intermediate.
Alternative Pathways: Sequential Functionalization
Direct Allylation Prior to Etherification
An alternative route involves allylating 2-chlorophenol before introducing the butoxy group. However, this approach faces challenges:
One-Pot Tandem Reactions
Emerging methodologies explore tandem alkylation-allylation sequences. For example, using a bifunctional catalyst to mediate both etherification and cross-coupling in a single vessel. Preliminary data suggest moderate yields (50–55%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| PTC → Bromination → Suzuki | Etherification, bromination, coupling | 70 | High regioselectivity; modular | Multi-step purification required |
| Direct Allylation | Allylation first, then etherification | 45 | Fewer steps | Poor regiocontrol in bromination |
| Tandem Catalysis | One-pot alkylation and allylation | 55 | Time-efficient | Catalyst compatibility issues |
Scalability and Industrial Considerations
Large-scale production (1+ mol) of this compound prioritizes cost-effective catalysts and solvent recovery. The PTC-Suzuki sequence is favored industrially due to:
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-1-butoxy-2-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dechlorinated benzene derivatives.
Substitution: Formation of hydroxylated, aminated, or thiolated benzene derivatives.
Scientific Research Applications
4-Allyl-1-butoxy-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Allyl-1-butoxy-2-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s allyl and butoxy groups can participate in various binding interactions, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
4-Allyl-1-butoxybenzene: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Allyl-2-chlorobenzene: Lacks the butoxy group, which can affect its solubility and interaction with biological targets.
1-Butoxy-2-chlorobenzene:
Uniqueness: 4-Allyl-1-butoxy-2-chlorobenzene is unique due to the presence of all three functional groups (allyl, butoxy, and chlorine) on the benzene ring.
Biological Activity
4-Allyl-1-butoxy-2-chlorobenzene is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on different biological systems, and relevant research findings.
This compound is characterized by its unique structure, which includes an allyl group, a butoxy group, and a chlorobenzene moiety. This structural configuration contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The presence of the chlorinated benzene ring enhances its lipophilicity, facilitating cellular membrane penetration and subsequent biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicate a dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 20 |
| A549 | 15 |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was found to disrupt bacterial cell membranes, leading to cell lysis. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
Study 2: Cancer Cell Line Testing
In another investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were tested on various cancer cell lines. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting potential applications in cancer therapy.
Q & A
Q. What are the recommended synthetic strategies for 4-Allyl-1-butoxy-2-chlorobenzene in laboratory settings?
The synthesis involves sequential functionalization of a chlorophenol precursor. A typical approach includes:
- Allylation : Introduce the allyl group via nucleophilic aromatic substitution using allyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Butoxylation : React the phenolic oxygen with 1-bromobutane in the presence of a strong base (e.g., NaH) to install the butoxy group.
Key considerations include stoichiometric control to avoid di-substitution and purification via column chromatography to isolate the target compound. Analogous methods for allyl- and alkoxy-substituted chlorobenzenes have been validated .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- IR Spectroscopy : Identifies C-Cl (750–760 cm⁻¹) and C=C (1640 cm⁻¹) stretches. Compare with reference data for 4-chloro-2-hydroxybenzophenone to validate functional groups .
- NMR : ¹H NMR resolves allyl protons (δ 5.2–5.8 ppm, multiplet) and butoxy methylene signals (δ 3.5–4.0 ppm). ¹³C NMR confirms quaternary carbons adjacent to chlorine (δ 125–130 ppm) .
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₃H₁₅ClO. Fragmentation patterns should align with allyl and butoxy cleavage pathways.
Advanced Research Questions
Q. How do steric effects from the butoxy group influence the regioselectivity of further functionalization reactions?
The bulky butoxy group at the 1-position directs electrophilic substitution (e.g., nitration, halogenation) to the 5- or 6-position (para to chlorine). Computational modeling (DFT) reveals reduced electron density at these sites due to steric hindrance, which can be validated experimentally using competitive reactions with regioselective probes like HNO₃/H₂SO₄. Comparative studies with 4-Allyl-1-methoxy-2-chlorobenzene show similar trends .
Q. What strategies are employed to resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies often arise from polymorphic forms or residual solvents. To address this:
- Recrystallization : Use solvent pairs (e.g., ethanol/hexane) to isolate pure crystalline forms.
- Differential Scanning Calorimetry (DSC) : Confirm melting points and detect polymorph transitions.
- Cross-Validation : Compare IR and NMR data with peer-reviewed studies, prioritizing journals over technical reports. For example, IR absorption at 748 cm⁻¹ (C-Cl) aligns with NIST reference standards .
Q. What are the best practices for assessing the photostability of this compound under UV exposure?
- Accelerated Degradation Studies : Expose the compound to UV light (254 nm) in a quartz cell and monitor degradation via HPLC.
- Mechanistic Probes : Add radical quenchers (e.g., TEMPO) to identify degradation pathways. Under inert atmospheres (N₂), oxidative pathways are suppressed, isolating non-radical mechanisms.
- Kinetic Analysis : Fit degradation data to first-order decay models to calculate half-lives. Reported half-lives for similar chlorobenzene derivatives range from 8–12 hours under UV .
Methodological Guidance
Q. Table 1: Comparative Spectral Data
| Technique | Observed Signal (Target Compound) | Reference Compound (4-Chloro-2-hydroxybenzophenone ) |
|---|---|---|
| IR (C-Cl) | 748 cm⁻¹ | 755 cm⁻¹ |
| ¹H NMR (Allyl) | δ 5.2–5.8 (m, 3H) | δ 5.1–5.7 (m, 3H) |
Q. Table 2: Synthetic Yields Under Different Conditions
| Allylation Agent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Allyl Chloride | K₂CO₃ | 80 | 72 |
| Allyl Bromide | NaH | 60 | 85 |
Key Considerations for Researchers
- Literature Challenges : Avoid misidentification due to naming variations (e.g., "allyloxy" vs. "butoxy"). Use CAS numbers and structural queries in databases .
- Data Reproducibility : Document solvent purity, reaction atmosphere, and instrument calibration to ensure consistency.
- Ethical Compliance : Adhere to safety protocols for handling chlorinated compounds, including fume hood use and waste disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
